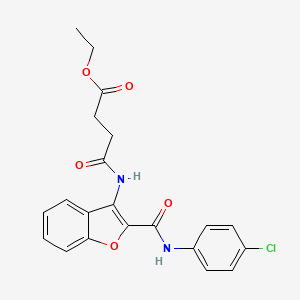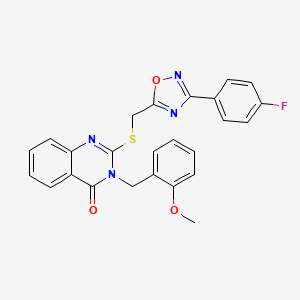![molecular formula C19H22N4O4S B2749620 Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 868220-37-5](/img/structure/B2749620.png)
Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate” is a chemical compound with great potential in scientific research. Its unique structure allows for diverse applications, ranging from drug development to material synthesis. It’s part of the 1,2,4-triazole derivatives, which are known for their versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves various techniques. For instance, one method involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another method modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions of 1,2,4-triazole derivatives can be quite complex. For instance, some compounds have shown potent inhibitory activities against certain cancer cell lines . Other reactions involve the modification of the cyano group of the nitro-triazole starting material .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can also vary. Some compounds synthesized are thermally stable, exhibit acceptable densities, and optimal oxygen balance .Scientific Research Applications
Antifungal Properties
Triazole derivatives, including Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate, have been investigated for their antifungal potential. These compounds can inhibit fungal growth by targeting specific enzymes or receptors. Notable antifungal triazoles include fluconazole, voriconazole, and ravuconazole .
Anticancer Activity
Research suggests that certain triazole derivatives exhibit promising anticancer properties. These compounds may interfere with cancer cell proliferation, DNA replication, or topoisomerase activity. Further studies are needed to explore the potential of Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate in cancer therapy .
Antioxidant Effects
Triazoles have been investigated as antioxidants due to their ability to scavenge free radicals and protect cells from oxidative damage. Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate may contribute to antioxidant defense mechanisms .
Antiviral Potential
Triazole derivatives have shown antiviral activity against various viruses. Researchers have explored their effectiveness in inhibiting viral replication and entry. While specific data on this compound are limited, it’s worth investigating its antiviral properties .
Analgesic and Anti-inflammatory Effects
Triazoles, including Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate, may possess analgesic and anti-inflammatory properties. These effects could be valuable in pain management and inflammation-related conditions .
Antiepileptic Potential
Some triazole-containing compounds exhibit antiepileptic activity. While further studies are needed, exploring the effects of Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate in epilepsy management could be worthwhile .
Other Applications
Triazole-based drugs have been investigated for their antidepressant, antidiabetic, antianxiety, and antitubercular properties. Although specific data on this compound are scarce, its unique structure warrants further exploration .
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets, contributing to its biological activities.
Mode of Action
Triazole compounds are known to interact with various enzymes and receptors in the biological system . This interaction could lead to changes in the function of these targets, potentially influencing various biological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-26-14-5-3-4-13(10-14)15(16-17(24)23-19(28-16)20-11-21-23)22-8-6-12(7-9-22)18(25)27-2/h3-5,10-12,15,24H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQBHSCXIBXDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2749537.png)
![4-methoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2749540.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)
![3-[(3-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2749545.png)
![N-[1-(6-Methylpyridazin-3-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2749546.png)

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)
![3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2749549.png)
![5-(1-ethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2749551.png)
![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B2749552.png)
![2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid](/img/structure/B2749553.png)

